6-(5-Chloro-2-hydroxybenzoyl)-4H-1-benzopyran-4-one
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Overview
Description
6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with a suitable chromone derivative. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzoyl chloride
- 2-Hydroxy-5-chlorobenzophenone
- 3-Formylchromone
Uniqueness
6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromone core with a 5-chloro-2-hydroxybenzoyl group makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of 6-(5-Chloro-2-hydroxybenzoyl)-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918306-97-5 |
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Molecular Formula |
C16H9ClO4 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
6-(5-chloro-2-hydroxybenzoyl)chromen-4-one |
InChI |
InChI=1S/C16H9ClO4/c17-10-2-3-13(18)12(8-10)16(20)9-1-4-15-11(7-9)14(19)5-6-21-15/h1-8,18H |
InChI Key |
GLGXIJRMGFFEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=C(C=CC(=C3)Cl)O)C(=O)C=CO2 |
Origin of Product |
United States |
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